

Dimethiodal: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dimethiodal*

Cat. No.: *B12799990*

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Abstract

Dimethiodal, also known by its IUPAC name diiodomethanesulfonic acid, is an organosulfur compound with the molecular formula $\text{CH}_2\text{I}_2\text{O}_3\text{S}$. While its existence is documented in chemical databases, a comprehensive body of experimental data regarding its chemical and physical properties remains elusive in publicly accessible literature. This technical guide consolidates the available computed data for **Dimethiodal**, presents its molecular structure, and proposes a theoretical framework for its synthesis and expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may have an interest in this unique halogenated sulfonic acid.

Chemical Identity and Structure

Dimethiodal is characterized by a methane backbone substituted with two iodine atoms and a sulfonic acid group. The presence of the strongly electron-withdrawing sulfonic acid group and the two bulky iodine atoms is expected to significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for **Dimethiodal**

Identifier	Value
IUPAC Name	diiodomethanesulfonic acid
Synonym	Dimethiodal
CAS Number	76-07-3
Molecular Formula	CH ₂ I ₂ O ₃ S
Canonical SMILES	<chem>C(S(=O)(=O)O)(I)I</chem>
InChI Key	RVIRCOIWERMNCC-UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D representation of the **Dimethiodal** (diiodomethanesulfonic acid) molecule.

Physicochemical Properties

Experimental data for the physicochemical properties of **Dimethiodal**, such as melting point, boiling point, and solubility, are not readily available in the reviewed literature. The data presented below are computed properties sourced from the PubChem database and should be considered as estimates.[\[1\]](#)

Table 2: Computed Physicochemical Properties of **Dimethiodal**

Property	Value	Source
Molecular Weight	347.90 g/mol	PubChem
Exact Mass	347.78141 Da	PubChem
XLogP3-AA (logP)	0.7	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	62.8 Å ²	PubChem
Heavy Atom Count	7	PubChem
Formal Charge	0	PubChem
Complexity	130	PubChem

Proposed Synthesis Pathway

While a specific, experimentally validated synthesis protocol for **Dimethiodal** has not been identified in the literature, a plausible synthetic route can be proposed based on established methodologies for the halogenation of sulfonic acids. A potential approach involves the direct iodination of methanesulfonic acid under conditions that promote the substitution of the alpha-hydrogens.

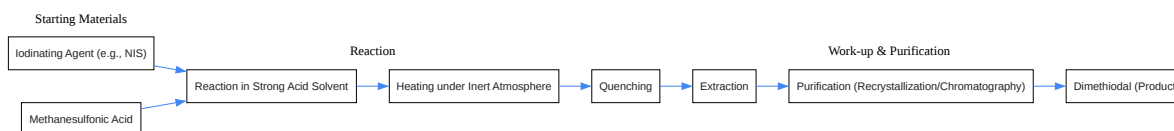
Hypothetical Experimental Protocol:

- **Reaction Setup:** To a solution of methanesulfonic acid in a suitable solvent (e.g., a strong acid like sulfuric acid to facilitate enolization), an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent would be added portion-wise.
- **Reaction Conditions:** The reaction would likely require elevated temperatures and an inert atmosphere to prevent side reactions. The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy on aliquots of the reaction mixture.

- **Work-up and Purification:** Upon completion, the reaction mixture would be cooled and quenched, for example, by pouring it onto ice. The product could then be extracted with an appropriate organic solvent. Purification of the crude product might be achieved through recrystallization or column chromatography.

It is important to note that this is a theoretical protocol and would require significant optimization and experimental validation.

Proposed Synthesis Workflow Diagram



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Caption: A proposed workflow for the synthesis of **Dimethiodal**.

Predicted Spectroscopic Data

Although experimental spectroscopic data for **Dimethiodal** is not available, its structure allows for the prediction of its expected spectral characteristics.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show a single singlet for the methine proton (CH). The chemical shift of this proton would likely be significantly downfield due to the deshielding effects of the two iodine atoms and the sulfonic acid group.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon-13 NMR spectrum is predicted to exhibit a single resonance for the methine carbon. Similar to the proton

spectrum, this carbon signal would be shifted downfield due to the electronegative substituents.

- IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid group (a broad peak), the S=O stretches (strong absorptions), and the C-S stretch.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Dimethiodal**. The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms and the sulfonic acid group.

Conclusion

Dimethiodal (diiodomethanesulfonic acid) is a chemical entity for which there is a significant gap in the publicly available experimental data. This guide provides a summary of the known computed properties and its chemical structure. Furthermore, a theoretical synthesis pathway and predicted spectroscopic data have been presented to aid researchers who may be interested in the future synthesis and characterization of this compound. Further experimental investigation is required to fully elucidate the chemical and physical properties of **Dimethiodal**.

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References

- 1. Dimethiodal | CH₂I₂O₃S | CID 71618 - PubChem [pubchem.ncbi.nlm.nih.gov]
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